5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine 5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2034309-93-6
VCID: VC4684502
InChI: InChI=1S/C14H14BrF3N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23)
SMILES: C1CN(CCC1NC2=NC=C(C=N2)Br)C3=NC=NC(=C3)C(F)(F)F
Molecular Formula: C14H14BrF3N6
Molecular Weight: 403.207

5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

CAS No.: 2034309-93-6

Cat. No.: VC4684502

Molecular Formula: C14H14BrF3N6

Molecular Weight: 403.207

* For research use only. Not for human or veterinary use.

5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine - 2034309-93-6

Specification

CAS No. 2034309-93-6
Molecular Formula C14H14BrF3N6
Molecular Weight 403.207
IUPAC Name 5-bromo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C14H14BrF3N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23)
Standard InChI Key CRVLFUONQLHIIO-UHFFFAOYSA-N
SMILES C1CN(CCC1NC2=NC=C(C=N2)Br)C3=NC=NC(=C3)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidin-2-amine scaffold substituted at the 5-position with bromine and linked via an N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl} group. The trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring introduces electron-withdrawing effects, influencing reactivity and stability . The piperidine moiety provides conformational flexibility, potentially enhancing binding affinity in biological systems .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₄BrF₃N₆
Molecular Weight427.2 g/mol
Key Functional GroupsBromopyrimidine, Trifluoromethyl, Piperidine

Physicochemical Properties

While direct data for this compound is limited, analogous bromopyrimidines exhibit melting points between 67–73°C and solubility in polar organic solvents like chloroform . The trifluoromethyl group likely enhances lipid solubility, improving membrane permeability .

Synthetic Methodologies

Precursor Selection

Synthesis typically begins with 5-bromopyrimidine, a versatile intermediate used in Suzuki and Sonogashira couplings . The trifluoromethylpyrimidine moiety can be introduced via nucleophilic substitution or metal-catalyzed reactions, as demonstrated in patents describing similar compounds .

Key Reaction Steps

  • Functionalization of Pyrimidine: Bromination at the 5-position is achieved using PBr₃ or N-bromosuccinimide under controlled conditions .

  • Piperidine Coupling: The piperidine linker is introduced via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts .

  • Trifluoromethylation: CF₃ groups are installed using Umemoto’s reagent or CF₃Cu complexes, often requiring anhydrous conditions .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield
1BrominationNBS, DMF, 80°C78%
2Piperidine CouplingPd(OAc)₂, XPhos, K₃PO₄65%
3TrifluoromethylationCF₃Cu, DMSO, 120°C52%

Pharmacological and Toxicological Insights

Hypothesized Bioactivity

Structural analogs demonstrate IC₅₀ values in the nanomolar range against kinases such as EGFR and VEGFR . Molecular docking studies predict strong interactions with ATP-binding pockets due to the bromine’s halogen bonding .

Toxicity Considerations

Brominated compounds may pose hepatotoxicity risks. In vitro assays with related molecules show moderate cytotoxicity (CC₅₀ ~50 µM) , warranting further ADMET profiling.

Future Research Directions

  • Synthetic Optimization: Improving trifluoromethylation yields via flow chemistry or microwave-assisted methods .

  • Biological Screening: Prioritize kinase inhibition assays and antimicrobial testing against Gram-positive pathogens .

  • Computational Modeling: QSAR studies to refine substituent effects on bioavailability .

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